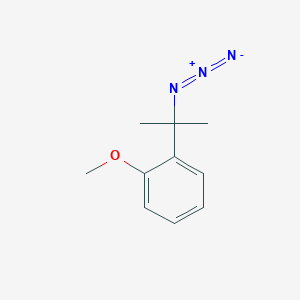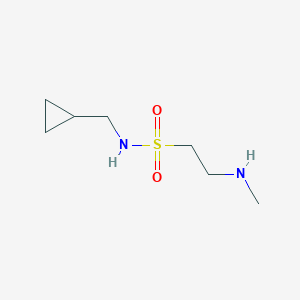
4-(3-Iodophenoxy)pyridine
Übersicht
Beschreibung
“4-(3-Iodophenoxy)pyridine” is a compound with the molecular formula C11H8INO . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ether, and 1 pyridine .
Molecular Structure Analysis
The molecular structure of “4-(3-Iodophenoxy)pyridine” includes a pyridine ring attached to an iodophenyl group via an ether linkage . The compound has a molecular weight of 297.1 .Physical And Chemical Properties Analysis
“4-(3-Iodophenoxy)pyridine” is a powder at room temperature . It has a molecular weight of 297.1 .Wissenschaftliche Forschungsanwendungen
Pharmacology: Drug Synthesis and Development
4-(3-Iodophenoxy)pyridine: is utilized in the synthesis of various biologically active compounds. Its iodine moiety is particularly valuable in the construction of complex molecules used in drug development due to its ability to undergo further functionalization . This compound serves as a key intermediate in the creation of new pharmacological agents, including those with antimicrobial properties .
Material Science: Advanced Material Fabrication
In material science, 4-(3-Iodophenoxy)pyridine can be employed to create novel materials with specific electronic or photonic properties. Its molecular structure allows for the formation of polymers or covalent organic frameworks that can be used in the development of new materials for electronics, coatings, or as catalysts .
Chemical Synthesis: Organic Reactions
This compound is a versatile reagent in organic synthesis, acting as a precursor for various organic reactions. It can be used to introduce iodophenoxy groups into other molecules, which is a crucial step in the synthesis of complex organic compounds, including natural products and potential pharmaceuticals .
Environmental Science: Pollution Remediation
4-(3-Iodophenoxy)pyridine: may also have applications in environmental science, particularly in the study of heterocyclic compound degradation. Understanding its behavior and breakdown can lead to improved methods for remediating pyridine-based pollutants in the environment .
Biochemistry: Enzyme Interaction Studies
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly those involving iodine atoms. It can serve as a model compound to understand how enzymes recognize and process iodinated substrates, which is significant in thyroid hormone biosynthesis and metabolism .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, 4-(3-Iodophenoxy)pyridine is used as a reference standard to calibrate instruments and validate analytical methods. Its well-defined structure and properties make it suitable for use in high-precision chemical analysis, ensuring accurate and reliable results .
Eigenschaften
IUPAC Name |
4-(3-iodophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJELUHQCPKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodophenoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)

![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)


![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)

